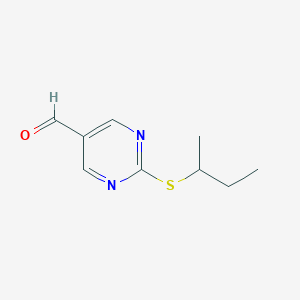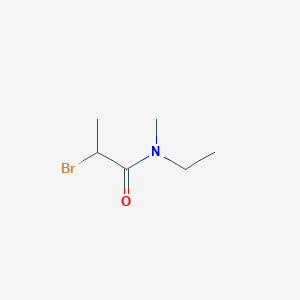![molecular formula C17H21N3O2 B1520599 Tert-Butyl-4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridin-1(2H)-carboxylat CAS No. 400801-82-3](/img/structure/B1520599.png)
Tert-Butyl-4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridin-1(2H)-carboxylat
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate”, the molecular weight is approximately 302.37 . Other specific physical and chemical properties are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Verbindungen mit dem Pyrrolo[2,3-b]pyridin-Rest wurden als antibakteriell wirksam befunden . Sie könnten möglicherweise bei der Entwicklung neuer Antibiotika eingesetzt werden.
Antifungal-Anwendungen
Diese Verbindungen zeigen auch antifungale Aktivität . Dies macht sie nützlich bei der Behandlung von Pilzinfektionen.
Modulation des Adenosin-A1- und A3-Rezeptors
Pyrrolo[2,3-b]pyridin-Derivate können als Modulatoren für Adenosin-A1- und A3-Rezeptoren wirken . Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter Entzündungen und Neurotransmission.
Hemmung der Proteinkinase B
Diese Verbindungen können die Proteinkinase B hemmen , die eine Schlüsselrolle in zellulären Prozessen wie Glukosestoffwechsel, Apoptose, Zellproliferation, Transkription und Zellmigration spielt.
Entzündungshemmende Eigenschaften
Verbindungen mit dem Pyrrolo[2,3-b]pyridin-Rest besitzen entzündungshemmende Eigenschaften . Sie könnten bei der Behandlung von entzündlichen Erkrankungen eingesetzt werden.
Antikrebsanwendungen
Diese Verbindungen haben Antikrebsaktivitäten gezeigt . Sie könnten möglicherweise in der Krebstherapie eingesetzt werden.
Antifolat-Aktivität
Sie zeigen auch Antifolat-Aktivität , d. h., sie können das für die DNA-Synthese notwendige Enzym hemmen. Diese Eigenschaft kann bei der Behandlung bestimmter Krebsarten genutzt werden.
Antivirale und Antimykobakterielle Aktivität
Schließlich weisen diese Verbindungen antivirale und antimykobakterielle Aktivität auf . Dies deutet auf mögliche Anwendungen bei der Behandlung von Virusinfektionen und durch Mykobakterien verursachten Krankheiten wie Tuberkulose hin.
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZMXLDMSBVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

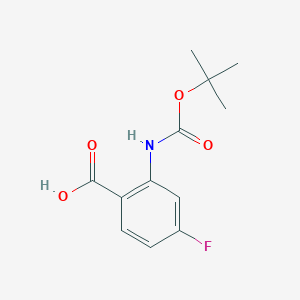



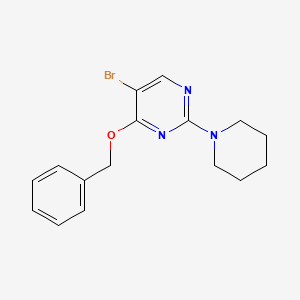


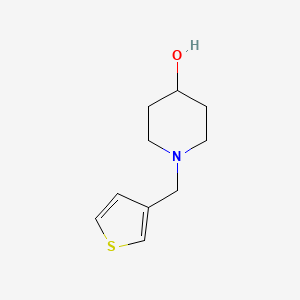

![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)
![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)
